Piceatannol

Description

Properties

IUPAC Name |

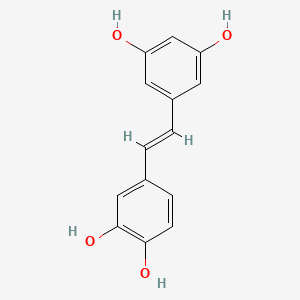

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040587 | |

| Record name | 3,5,3',4'-Tetrahydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,3',4'5-Tetrahydroxystilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10083-24-6, 4339-71-3 | |

| Record name | Piceatannol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10083-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5'-Tetrahydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5'-Tetrahydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010083246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piceatannol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piceatannol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,3',4'-Tetrahydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICEATANNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4'5-Tetrahydroxystilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Review of the Biological Activities of Piceatannol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a naturally occurring stilbenoid, is a structural analog and a metabolite of resveratrol.[1][2] Found in various plant sources such as grapes, passion fruit, and white tea, this compound has garnered significant attention within the scientific community for its diverse and potent biological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of this compound are critical considerations for its therapeutic application. Following oral administration in rats, this compound is metabolized into glucuronide and sulfate conjugates, as well as O-methylated derivatives like isorhapontigenin.[4][5] Notably, this compound has demonstrated greater metabolic stability compared to resveratrol.[4] After intravenous administration in rats (10 mg/kg), this compound exhibited a plasma elimination half-life of 4.23 hours and a urinary elimination half-life of 19.88 hours.[6][7] However, oral bioavailability remains a challenge, a common characteristic for many polyphenolic compounds.[8]

Key Biological Activities

This compound exerts a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory activities.

Antioxidant Activity

This compound's potent antioxidant properties are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[9][10] The additional hydroxyl group in this compound's structure, compared to resveratrol, enhances its radical-scavenging ability.[10][11] Studies have shown that this compound can effectively reduce reactive oxygen species (ROS) levels and protect cells from oxidative damage.[12][13]

Table 1: Quantitative Data on Antioxidant Activity of this compound

| Assay/Model | Effective Concentration | Observed Effect | Reference |

| PC12 cells (Aβ-induced ROS) | Not specified | Attenuated intracellular ROS accumulation | [12] |

| Human adipose tissue | Not specified | Lowered hydrogen peroxide levels | [6] |

| In vitro radical scavenging | Not specified | Up to 1250-fold higher activity than resveratrol | [6] |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by modulating key inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway.[14][15] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][16]

Table 2: Quantitative Data on Anti-inflammatory Activity of this compound

| Cell/Animal Model | Treatment/Dose | Key Findings | Reference |

| Rheumatoid arthritis-fibroblast-like synoviocytes (RA-FLSs) | Not specified | Suppressed TNF-α-induced inflammatory response | [14] |

| RAW264.7 macrophages | 10 and 30 µmol/L | Inhibited TNF-α expression | [17] |

| Collagen-induced arthritis (CIA) rat model | Not specified | Decreased arthritis score and reduced MMP-13 expression | [14] |

Anticancer Properties

Numerous preclinical studies have highlighted the anticancer potential of this compound against various cancer types, including those of the breast, prostate, colon, and brain.[18][19] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis.[3][19] this compound has been shown to modulate the expression of key proteins involved in apoptosis, such as upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL).[3]

Table 3: Quantitative Data on Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value/Effective Concentration | Observed Effect | Reference |

| Various tumor cells (leukemia, lymphoma, breast, prostate, colon, melanoma) | Not specified | Suppression of proliferation | [3] |

| Human aortic smooth muscle cells | 10-20 μM | Suppressed PI3K signaling | [19] |

| Breast cancer cells | Not specified | Regulated PI3K-dependent proliferation and migration | [19] |

Cardioprotective Effects

This compound exhibits several cardioprotective properties, including the prevention of hypercholesterolemia, arrhythmia, and atherosclerosis.[20][21] It can inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[22] Furthermore, this compound has been shown to protect against myocardial ischemia/reperfusion injury by inhibiting ferroptosis via Nrf-2 signaling.[23]

Table 4: Quantitative Data on Cardioprotective Activity of this compound

| Animal Model/Cell Line | Treatment/Dose | Key Findings | Reference |

| Mice | 15–45 mg/kg | Decreased plasma lipopolysaccharides and LDL cholesterol levels | [24] |

| Not specified | Not specified | Upregulation of PI3K-Akt-eNOS signaling | [20] |

Neuroprotective Activities

This compound has demonstrated neuroprotective effects in various models of neuronal damage. It can protect against β-amyloid-induced neuronal cell death, a hallmark of Alzheimer's disease, by attenuating ROS accumulation and inhibiting apoptosis.[12][25] Additionally, this compound has been shown to exert neuroprotective effects in cerebral ischemia/reperfusion injury by activating the Sirt1/FoxO1 signaling pathway.[26] In a rat model of global ischemic injury, this compound improved cerebral blood flow and attenuated the JNK3 and mitochondrial apoptotic pathways.[27]

Table 5: Quantitative Data on Neuroprotective Activity of this compound

| Neuronal Cell/Animal Model | Treatment/Dose | Key Findings | Reference |

| PC12 cells (Aβ-induced) | Not specified | Stronger protective effects than resveratrol | [12] |

| Mouse model of CIRI | Low and high doses | Decreased ROS production and apoptosis-related proteins | [26] |

| Rat model of global ischemic injury | 1, 5, 10 mg/kg | Improved motor and memory function | [27] |

Metabolic Regulation

This compound plays a role in regulating metabolic processes, including adipogenesis and glucose metabolism.[6][28] It has been shown to inhibit the differentiation of preadipocytes into mature adipocytes, potentially through the modulation of insulin signaling.[29] A human clinical trial in overweight men showed that supplementation with 20 mg/day of this compound for eight weeks reduced serum insulin levels, HOMA-IR, blood pressure, and heart rate.[30]

Table 6: Quantitative Data on Metabolic Regulatory Activity of this compound

| Study Population/Model | Treatment/Dose | Key Findings | Reference |

| Overweight men | 20 mg/day for 8 weeks | Reduced serum insulin, HOMA-IR, BP, and HR | [30] |

| Preadipocytes | Not specified | Inhibition of adipogenesis | [29] |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has been shown to inhibit the replication of the influenza A virus by targeting the viral hemagglutinin and blocking membrane fusion.[31] this compound has also demonstrated antiviral activity against Pseudorabies virus (PRV) both in vitro and in vivo, with a 50% inhibitory concentration (IC50) of 0.0307 mg/mL in PK-15 cells.[32][33][34]

Table 7: Quantitative Data on Antiviral Activity of this compound

| Virus | Cell Line/Animal Model | IC50/Effective Concentration | Key Findings | Reference |

| Pseudorabies virus (PRV) | PK-15 cells | 0.0307 mg/mL | Inhibited PRV multiplication | [32][33] |

| Influenza A virus (H1N1, H3N2) | In vitro | Not specified | Inhibited viral multiplication | [31] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited research on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound and/or an ROS-inducing agent.

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways Modulated by this compound

This compound's diverse biological activities are a consequence of its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the MAPK signaling cascades.

Caption: this compound activates the Sirt1/FoxO1 neuroprotective pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of biological activities that are relevant to the prevention and treatment of numerous chronic diseases. Its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory effects are well-documented in preclinical studies. The ability of this compound to modulate multiple key signaling pathways, such as NF-κB, MAPK, and Sirt1/FoxO1, underscores its therapeutic potential.

Despite the promising preclinical data, further research is warranted. Future investigations should focus on improving the oral bioavailability of this compound through novel drug delivery systems or structural modifications. Well-designed, long-term clinical trials are essential to translate the findings from in vitro and in vivo studies to human health benefits and to establish safe and effective dosages. A deeper understanding of its molecular targets and the intricate crosstalk between the signaling pathways it modulates will pave the way for the development of this compound-based therapeutics for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jbpr.in [jbpr.in]

- 3. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The antioxidative activity of this compound and its different derivatives: Antioxidative mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dpbck.ac.in [dpbck.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. A review of the pharmacological effects of this compound on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. phytonutrients.pk [phytonutrients.pk]

- 23. This compound protects against myocardial ischemia/reperfusion injury by inhibiting ferroptosis via Nrf-2 signaling-mediated iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cardioprotective Activity of Selected Polyphenols Based on Epithelial and Aortic Cell Lines. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Page loading... [guidechem.com]

- 30. The Effect of this compound from Passion Fruit (Passiflora edulis) Seeds on Metabolic Health in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of influenza a virus infection by natural stilbene this compound targeting virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. preprints.org [preprints.org]

Piceatannol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol, has demonstrated significant potential as a chemotherapeutic and chemopreventive agent.[1][2] Found in various plants, including grapes, passion fruit, and white tea, this polyphenol exerts potent anticancer effects across a wide range of malignancies, including pancreatic, prostate, breast, colon, and lung cancers, as well as leukemia and osteosarcoma.[1][3][4][5] Its mechanism of action is pleiotropic, targeting multiple critical cellular processes and signaling pathways that are often dysregulated in cancer. This guide provides an in-depth review of this compound's core mechanisms, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the compound's interaction with key signaling cascades such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate these effects.

Core Anticancer Mechanisms

This compound's efficacy stems from its ability to modulate multiple cellular functions simultaneously, leading to the suppression of tumor growth and progression.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways. This compound treatment has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] This is characterized by a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[6]

This cascade of events activates a series of caspases, the executive enzymes of apoptosis. Studies have consistently shown that this compound treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[1][6] The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax, Bak, Bid, Bik, and Bok, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[6][7]

References

- 1. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells [mdpi.com]

- 5. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances the Antitumor Efficacy of Gemcitabine in Human A549 Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Piceatannol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene compound found in various fruits, such as grapes, passion fruit, and berries.[1][2][3] Emerging scientific evidence has highlighted its potent antioxidant and anti-inflammatory activities, suggesting its potential as a therapeutic agent in a range of diseases underpinned by oxidative stress and inflammation.[1][2][4][5] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Antioxidant Properties of this compound

This compound's antioxidant capacity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[5] It has demonstrated significant radical scavenging activity, in some cases reported to be higher than its well-studied counterpart, resveratrol.[2][6]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different studies, providing a comparative measure of its antioxidant potential.

| Assay Type | Model System | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 1.05 | [7] |

| DPPH Radical Scavenging | Chemical Assay | Comparable to Resveratrol | [8] |

| Cellular Antioxidant Activity (CAA) | Human Periodontal Ligament Fibroblasts | Protective at 1-10 µM | [9] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: this compound can directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10]

-

Activation of the Nrf2-ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes.[11][12][13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of protective genes such as heme oxygenase-1 (HO-1).[11][13][14]

Anti-inflammatory Properties of this compound

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[15][16]

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |

| RAW264.7 Macrophages | LPS | 30 µM | 70.4% suppression of iNOS mRNA | [17][18] |

| RAW264.7 Macrophages | LPS | 30 µM | 42.6% suppression of TNF-α mRNA | [17][18] |

| RAW264.7 Macrophages | LPS | 30 µM | 27.3% suppression of IL-6 mRNA | [17][18] |

| RAW264.7 Macrophages | LPS | 30 µM | 80.3% suppression of NO production | [17][18] |

| RAW264.7 Macrophages | LPS | 30 µM | 33.7% suppression of TNF-α production | [17][18] |

| RAW264.7 Macrophages | LPS | 30 µM | 66.5% suppression of IL-6 production | [17][18] |

| BV2 Microglia | LPS | Dose-dependent | Inhibition of NO, PGE2, and pro-inflammatory cytokine release | [19] |

| RA-Fibroblast-like Synoviocytes | TNF-α | 10 µM | Significant reduction in PGE2, IL-6, and IL-1β production | [20] |

In Vivo Studies

| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |

| Male ICR Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 10 mg/kg body weight | Oral | Attenuated inflammatory injury and iNOS expression | [21] |

| Wistar Rats | Collagen-induced Arthritis (CIA) | Not specified | Not specified | Decreased arthritis score and MMP-13 expression | [20] |

| Rats | Cisplatin-induced Nephrotoxicity | 10 mg/kg | Not specified | Counteracted the rise in nephrotoxicity markers | [12] |

Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways:

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[15][19][21] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[15][20][22]

-

Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play a crucial role in inflammatory responses. This compound has been demonstrated to inhibit the phosphorylation of these MAPKs, thereby suppressing downstream inflammatory signaling.[20][16][23]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for assessing the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the compound.[24][25]

-

General Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[24]

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in the same solvent.[24]

-

Mix the this compound or control solution with the DPPH solution.[24]

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[24][25]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[24][26]

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[24]

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

-

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence intensity by scavenging these ROS.[27][28]

-

General Protocol:

-

Culture a suitable cell line (e.g., HepG2 or Caco-2) in a multi-well plate.[27][29]

-

Load the cells with the DCFH-DA probe.

-

Treat the cells with various concentrations of this compound.

-

Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence by the antioxidant.

-

LPS-Induced Inflammation in Macrophages

This in vitro model is widely used to study the anti-inflammatory effects of compounds.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[3]

-

General Protocol:

-

Culture a macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate culture conditions.[30]

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with LPS.

-

After incubation, collect the cell culture supernatant and/or cell lysates.

-

Measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in the supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Analyze the expression of inflammatory genes and proteins in the cell lysates using techniques such as RT-qPCR and Western blotting.

-

Conclusion

This compound has demonstrated significant antioxidant and anti-inflammatory properties in a variety of preclinical models. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, and MAPKs, underscores its potential as a multi-target therapeutic agent for diseases driven by oxidative stress and inflammation. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this promising natural compound. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into human health benefits.[2]

References

- 1. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 2. Exploring the therapeutic potential of naturally occurring this compound in non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Lipophilic this compound Derivatives Exhibiting Antioxidant Activity Prepared by Aromatic Hydroxylation with 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Theoretical Study on the Antioxidant Activity of this compound and Isorhapontigenin Scavenging Nitric Oxide and Nitrogen Dioxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. This compound alleviates oxidative stress and ferroptosis in alcohol-induced liver injury by activation of Nrf2/GPX4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound exhibits anti-inflammatory effects on macrophages interacting with adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Resveratrol and this compound inhibit iNOS expression and NF-kappaB activation in dextran sulfate sodium-induced mouse colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. mdpi.com [mdpi.com]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]

Piceatannol as a Metabolite of Resveratrol in Humans: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Resveratrol, a well-studied stilbenoid found in red wine and grapes, has garnered significant attention for its potential health benefits. However, its low bioavailability has been a considerable hurdle in clinical applications. Piceatannol, a primary phase I metabolite of resveratrol, is emerging as a molecule of high interest. This technical guide provides an in-depth analysis of this compound's formation from resveratrol in humans, its pharmacokinetic profile, key biological activities, and the molecular signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Biosynthesis of this compound from Resveratrol

This compound (trans-3,4,3′,5′-tetrahydroxystilbene) is a structural analog of resveratrol, differing by an additional hydroxyl group on one of its aromatic rings.[1] In humans, the primary pathway for this compound formation is the hydroxylation of resveratrol. This biotransformation is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1B1 and to some extent, CYP1A2.[2][3][4]

The enzyme CYP1B1 is notably overexpressed in a wide array of human tumors.[1][2] This suggests a localized conversion of the dietary cancer preventative agent, resveratrol, into the potent anticancer agent, this compound, directly within tumor tissues.[1][2] This metabolic conversion provides a novel mechanistic explanation for the cancer-preventative properties attributed to resveratrol.

Pharmacokinetics and Metabolism

While human pharmacokinetic data for this compound is limited, studies in animal models and in vitro systems provide significant insights. This compound appears to have greater metabolic stability compared to resveratrol.[5][6]

Absorption and Bioavailability

Following oral administration in rats, this compound is absorbed and detected in plasma.[5] A comparative study showed that while the total area under the curve (AUC) for all this compound-related compounds was less than that for resveratrol, the AUC for the parent (unmetabolized) this compound was 2.1 times greater than that of parent resveratrol, indicating higher stability.[5][7] This suggests that although resveratrol may be absorbed more readily, it is also metabolized more rapidly.

Distribution and Metabolism

Once absorbed, this compound undergoes extensive phase II metabolism, primarily through glucuronidation, sulfation, and methylation.[8][9] Unlike resveratrol, which mainly forms conjugates, this compound's metabolism is more complex, also yielding O-methylated metabolites like isorhapontigenin, which is itself biologically active.[5][10] This O-methylation is mediated by catechol-O-methyltransferase (COMT).[10]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical studies. It is important to note the absence of direct human pharmacokinetic trials for this compound.

Table 1: Comparative Pharmacokinetics of this compound vs. Resveratrol in Rats

| Parameter | This compound | Resveratrol | Reference |

|---|---|---|---|

| Administration Route | Intragastric | Intragastric | [5] |

| Dose | 90-360 µmol/kg | 90-360 µmol/kg | [5] |

| AUC (Parent Compound) | 8.6 µmol·h/L | 4.1 µmol·h/L | [5][7] |

| Key Metabolites | Conjugates, O-methyl this compound & its conjugates | Conjugates only |[5] |

Table 2: this compound Tissue Distribution in Mice (5 min post-resveratrol administration)

| Tissue | This compound Concentration | Reference |

|---|---|---|

| Plasma | 5.26 µmol | [3] |

| Skin | 2.4 nmol/g | [3] |

| Liver | 11.5 nmol/g |[3] |

Biological Activities and Signaling Pathways

This compound exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-adipogenic effects.[8][11][12] Many of these effects are more potent than those observed for resveratrol.[13][14]

Anti-inflammatory and Immunomodulatory Effects

This compound effectively suppresses inflammatory responses by inhibiting key signaling pathways.

-

NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a central regulator of inflammatory gene expression.[8][15] It achieves this by downregulating the phosphorylation of p65 and its inhibitor, IκBα.[15]

-

MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, significantly downregulating the phosphorylation of JNK, ERK, and p38, which are crucial for the production of pro-inflammatory cytokines.[15]

-

Syk Kinase Inhibition: this compound is a known inhibitor of Spleen Tyrosine Kinase (Syk), which plays a critical role in coordinating immune responses.[8][11]

Anticancer and Pro-apoptotic Effects

This compound suppresses the proliferation of a wide variety of tumor cells and induces apoptosis.[8]

-

Apoptosis Induction: It promotes apoptosis through the upregulation of pro-apoptotic proteins (Bax, Bid), activation of caspases (-3, -8, -9), loss of mitochondrial membrane potential, and release of cytochrome c.[8]

-

Anti-Angiogenesis: this compound exerts anti-angiogenic effects by directly binding to Vascular Endothelial Growth Factor (VEGF), preventing it from activating its receptor (VEGFR2).[16] This blocks downstream signaling through Akt and Erk, thereby inhibiting endothelial cell proliferation, migration, and tube formation.[16][17]

Metabolic Regulation

This compound has shown potential in regulating metabolic diseases.[3]

-

Anti-Adipogenesis: It inhibits adipogenesis (fat cell formation) by targeting the early phase of differentiation, suppressing mitotic clonal expansion and blocking insulin receptor (IR)-dependent signaling through the PI3K/Akt pathway.[18]

-

SIRT1 Upregulation: this compound induces the expression of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity, to a greater extent than resveratrol.[19] This can promote mitochondrial biogenesis and fat metabolism.[19]

Table 3: In Vitro Biological Activity of this compound

| Biological Effect | Cell Line / Model | Key Finding | Concentration / IC50 | Reference |

|---|---|---|---|---|

| Anti-Angiogenesis | HUVECs | Inhibited VEGF-induced cell proliferation | EC50: 5.11 µM | [20] |

| Anti-Angiogenesis | HUVECs | Decreased VEGF-triggered migration & invasion | 30 µM | [20] |

| Anti-Adipogenesis | Human vASCs | Inhibited lipid accumulation | 5 - 20 µM | [21] |

| Anti-inflammatory | RA-FLS | Suppressed TNF-α induced cytokine production | 10 µM | [15] |

| Antiviral | PK-15 Cells (PRV) | Inhibited viral proliferation | IC50: 0.0307 mg/mL | [22] |

| Apoptosis Induction | HL-60 | Induced apoptosis | IC90: 14 µM |[23] |

Experimental Protocols

This section outlines common methodologies for the analysis and functional assessment of this compound.

Identification and Quantification by HPLC

Objective: To separate and quantify this compound in biological matrices (e.g., plasma, cell extracts) or natural products.

Methodology:

-

Sample Preparation: Perform liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) to isolate stilbenes from the matrix.

-

Chromatographic System: Utilize a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[24][25]

-

Mobile Phase: A gradient elution using an acidified aqueous solvent (e.g., water with 0.1-0.04% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[24][25]

-

Detection:

-

Fluorescence Detection: Highly sensitive for stilbenes. Excitation at ~320 nm and emission at ~420 nm.[24]

-

Photodiode Array (PDA) or UV Detection: Detection at ~320 nm.[25]

-

Mass Spectrometry (LC-MS/MS): Provides definitive identification and quantification, especially for metabolites. Negative ion mode is effective, with the parent ion of this compound observed at m/z 243 [M-H]⁻.[26]

-

-

Quantification: Generate a standard curve using an authentic this compound standard. An internal standard (e.g., 4-methylumbelliferone) is recommended for accuracy.[24]

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cells (e.g., cancer cells, endothelial cells).

Methodology:

-

Cell Seeding: Plate cells (e.g., HUVECs, HT-29) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[20]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control if applicable). For specific pathway studies, cells may be co-treated with a stimulant (e.g., 10 ng/mL VEGF).[20]

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression

Objective: To determine the effect of this compound on the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., p-Akt, p-p65).

Methodology:

-

Cell Treatment & Lysis: Treat cells with this compound as required. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, the primary human metabolite of resveratrol, demonstrates a wide range of potent biological activities, often superior to its parent compound. Its formation within tumor tissues via CYP1B1 highlights a compelling mechanism for the anticancer effects of dietary stilbenoids. While its pharmacokinetic profile suggests greater metabolic stability than resveratrol, its overall bioavailability remains a topic requiring further investigation, particularly in humans.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Human Clinical Trials: Conducting phase I clinical trials to definitively characterize the pharmacokinetics, safety, and metabolism of this compound in humans.[27]

-

Bioavailability Enhancement: Developing novel formulation strategies (e.g., nanoformulations, co-administration with metabolic inhibitors) to improve the oral bioavailability of this compound.

-

Targeted Delivery: Exploring targeted delivery systems to increase this compound concentration at specific sites of action, such as tumors or inflamed tissues.

-

Metabolite Activity: Further characterizing the biological activities of this compound's unique metabolites, such as isorhapontigenin, which may contribute to its overall therapeutic effect.

References

- 1. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of this compound, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jbpr.in [jbpr.in]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 14. Exploring the therapeutic potential of naturally occurring this compound in non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo [mdpi.com]

- 23. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Effect of this compound from Passion Fruit (Passiflora edulis) Seeds on Metabolic Health in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Piceatannol's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which Piceatannol, a naturally occurring stilbenoid, modulates the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, a structural analog of resveratrol, has demonstrated significant anti-inflammatory, immunomodulatory, and anti-proliferative properties.[1] A key aspect of these activities lies in its ability to interfere with the NF-κB signaling cascade, a critical regulator of genes involved in inflammation, immunity, and cell survival. This document summarizes the quantitative effects of this compound, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its inhibitory effects on the NF-κB pathway primarily by targeting the upstream IκB kinase (IKK) complex.[2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory agents such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to directly inhibit the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] Furthermore, some studies suggest that this compound can also inhibit the phosphorylation of the p65 subunit itself, further impeding its transcriptional activity.[1] The culmination of these actions is the significant downregulation of NF-κB-mediated gene expression.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on various markers of inflammation and NF-κB activity as reported in the scientific literature.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound (µM) | iNOS mRNA Suppression (%) | TNF-α mRNA Suppression (%) | IL-6 mRNA Suppression (%) | NO Production Suppression (%) | TNF-α Production Suppression (%) | IL-6 Production Suppression (%) |

| 30 | 70.4 | 42.6 | 27.3 | 80.3 | 33.7 | 66.5 |

Data synthesized from a study by Son et al. (2014).[5]

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated BV2 Microglia

| Concentration of this compound (µM) | Inhibition of NO Release | Inhibition of PGE₂ Release | Inhibition of TNF-α Release | Inhibition of IL-1β Release | Inhibition of IL-6 Release |

| 1 | Significant | Significant | Significant | Significant | Significant |

| 5 | More Significant | More Significant | More Significant | More Significant | More Significant |

| 10 | Most Significant | Most Significant | Most Significant | Most Significant | Most Significant |

Qualitative summary from a study by Jin et al. (2006), which reported significant dose-dependent inhibition.[3]

Table 3: Effect of this compound on Inflammatory Cytokine Frequency in LPS-Induced RAW264.7 Macrophages

| Treatment | TNF-α Positive Cells (%) | iNOS Positive Cells (%) | IL-6R Positive Cells (%) |

| Control | Not reported | Not reported | Not reported |

| LPS | 46.45 | 24.52 | 7.23 |

| LPS + 10 µM this compound | 30.39 | 7.52 | 4.29 |

Data from a study by Rakib et al. (2023).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

IKK Kinase Assay

This assay is designed to determine the direct effect of this compound on the catalytic activity of the IKK complex.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW264.7 macrophages or HEK293T cells) to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short period (e.g., 15-30 minutes).

2. Cell Lysis and Immunoprecipitation:

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Incubate a standardized amount of protein lysate with an anti-IKKβ antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the IKK complex.

-

Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.

3. In Vitro Kinase Reaction:

-

Resuspend the immunoprecipitated IKK complex in kinase assay buffer containing a substrate (e.g., GST-IκBα) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phosphospecific antibody).

-

If testing for direct inhibition, this compound can be added directly to this reaction mixture.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

4. Detection of Substrate Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated IκBα.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HeLa cells) in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[7]

-

Allow cells to recover and express the reporters for 24-48 hours.

2. Cell Treatment:

-

Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.[8]

3. Cell Lysis and Luciferase Activity Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysates to a luminometer plate.

-

Measure the firefly luciferase activity using a luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity using a suitable reagent.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity by the stimulus and the percentage inhibition by this compound.

Nuclear Extraction and Western Blot for p65

This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

1. Cell Culture and Treatment:

-

Grow cells to a suitable density.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with an NF-κB activator for a time course (e.g., 0, 15, 30, 60 minutes).

2. Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer to swell the cells.

-

Lyse the cell membrane by adding a detergent (e.g., NP-40) and vortexing.

-

Centrifuge to pellet the nuclei, collecting the supernatant as the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Lyse the nuclei with a high-salt nuclear extraction buffer to release nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.[9][10]

3. Western Blot Analysis:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure the purity of the fractions, probe the blots with antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1 or Histone H3) markers.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for studying this compound's effects, and the logical relationship of its mechanism of action.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: A generalized experimental workflow.

Caption: Mechanism of this compound's anti-inflammatory action.

References

- 1. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents lipopolysaccharide (LPS)-induced nitric oxide (NO) production and nuclear factor (NF)-kappaB activation by inhibiting IkappaB kinase (IKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 10. docs.abcam.com [docs.abcam.com]

Piceatannol's Bioactivity: An In-Depth Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has garnered significant scientific interest for its diverse pharmacological activities. Found in various natural sources such as grapes, passion fruit, and white tea, this polyphenol has demonstrated promising potential in preclinical in vitro models across a spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, anti-adipogenic, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound has been shown to exhibit potent anticancer properties in a variety of tumor cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| T24 | Bladder Cancer | 66.58 ± 1.84 | 48 | [1] |

| T24R | Bladder Cancer (Resistant) | 77.95 ± 0.44 | 48 | [1] |

| HT-29 | Colon Cancer | 60.3 | Not Specified | [1] |

| HCT116 | Colon Cancer | 12 | Not Specified | [1] |

| Caco-2 | Colon Cancer | 75 | Not Specified | [1] |

| MCF-7 | Breast Cancer | 44 | Not Specified | [1] |

| A375 | Melanoma | 14.7 | Not Specified | [1] |

| A549 | Lung Cancer | 28.6 | Not Specified | [1] |

| U2OS | Osteosarcoma | ~40-80 | Not Specified | [2] |

| MG-63 | Osteosarcoma | ~40-80 | Not Specified | [2] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

The Transwell assay, or Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert with a thin layer of Matrigel (for invasion assay) or leave it uncoated (for migration assay).

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom surface of the insert.

-

Count the number of stained cells under a microscope.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

Caption: this compound's anticancer signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The table below presents quantitative data on the inhibitory effects of this compound on the expression and production of key inflammatory molecules.

| Cell Line | Stimulant | This compound (µM) | Target Molecule | Inhibition (%) | Reference |

| RAW264.7 Macrophages | LPS | 30 | iNOS mRNA | 70.4 | [4] |

| RAW264.7 Macrophages | LPS | 30 | TNF-α mRNA | 42.6 | [4] |

| RAW264.7 Macrophages | LPS | 30 | IL-6 mRNA | 27.3 | [4] |

| RAW264.7 Macrophages | 3T3-L1-CM | 30 | iNOS mRNA | 69.2 | [4] |

| RAW264.7 Macrophages | 3T3-L1-CM | 30 | TNF-α mRNA | 47.0 | [4] |

| RAW264.7 Macrophages | 3T3-L1-CM | 30 | IL-6 mRNA | 42.1 | [4] |

| RAW264.7 Macrophages | LPS | 30 | NO Production | 80.3 | [5] |

| RAW264.7 Macrophages | LPS | 30 | TNF-α Production | 33.7 | [5] |

| RAW264.7 Macrophages | LPS | 30 | IL-6 Production | 66.5 | [5] |

Experimental Protocols

Western blotting is a widely used technique to detect specific protein molecules from a complex mixture of proteins.

Protocol:

-

Culture cells (e.g., RA-fibroblast-like synoviocytes) and pre-treat with this compound (e.g., 10 µM) for 12 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 10 ng/ml TNF-α) for 24 hours.[6]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total p65, IκBα, JNK, ERK, p38) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anti-inflammatory Activity

This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways.

Caption: this compound's anti-inflammatory signaling.

Anti-adipogenic Activity

This compound has been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes, making it a potential candidate for obesity management.

Quantitative Data on Anti-adipogenic Effects

The following table summarizes the effects of this compound on key adipogenic markers.

| Cell Line | This compound (µM) | Target Molecule | Effect | Reference |

| 3T3-L1 | 50 | Lipid Accumulation | ~80% decrease | [7] |

| 3T3-L1 | 50 | C/EBPβ mRNA | Dramatic decrease | [7] |

| 3T3-L1 | 50 | PPARγ mRNA | Dramatic decrease | [7] |

| 3T3-L1 | 50 | C/EBPα mRNA | Dramatic decrease | [7] |

| hMSC-derived adipocytes | 50 | PPARγ mRNA | Lowered levels | [8] |

| hMSC-derived adipocytes | 50 | FAS mRNA | Lowered levels | [8] |

| hMSC-derived adipocytes | 50 | GLUT4 mRNA | Down-regulated | [8] |

| vASCs | 20 | C/EBPα mRNA & protein | Significantly attenuated | [9] |

| vASCs | 20 | PPARγ mRNA & protein | Significantly attenuated | [9] |

| vASCs | 20 | aP2 mRNA & protein | Significantly attenuated | [9] |

Experimental Protocols

Oil Red O staining is a method used to visualize neutral triglycerides and lipids in cells.

Protocol:

-

Culture preadipocytes (e.g., 3T3-L1) to confluence.

-

Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treat the cells with various concentrations of this compound during the differentiation period (e.g., 6-8 days).

-

Wash the cells with PBS and fix with 10% formalin.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for at least 1 hour.

-

Wash with 60% isopropanol and then with water to remove excess stain.

-

Visualize the stained lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance.

Signaling Pathways in Anti-adipogenic Activity

This compound inhibits adipogenesis by suppressing key transcription factors.

Caption: this compound's anti-adipogenic signaling.

Neuroprotective Activity

In vitro studies have highlighted the neuroprotective potential of this compound, demonstrating its ability to protect neuronal cells from oxidative stress and apoptosis.

Quantitative Data on Neuroprotective Effects

The table below provides a summary of the quantitative effects of this compound in neuronal cell models.

| Cell Line | Insult | This compound (µM) | Effect | Reference |

| PC12 | Beta-amyloid | Not Specified | Attenuated ROS accumulation, inhibited apoptosis | [10] |

| Primary hippocampal neurons | Glutamate | 0.01-10 | Promoted neuronal viability | [11] |

| CIRI mouse model | Ischemia/Reperfusion | 10-20 mg/kg/day | Decreased apoptosis-related proteins | [12] |

Experimental Protocols